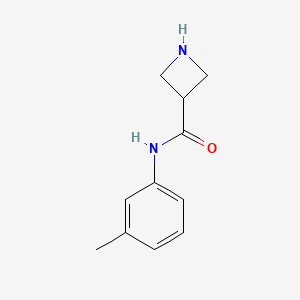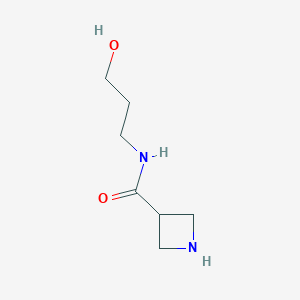![molecular formula C12H15N3O3 B7942114 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942114.png)
8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound that features a unique spirocyclic structure. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step reactions starting from commercially available reagents. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The isoxazole ring can participate in substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the isoxazole ring .
Scientific Research Applications
8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
1-thia-4-azaspiro[4.5]decane: Known for its anticancer properties.
Uniqueness
8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one stands out due to its unique combination of the isoxazole ring and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
8-(1,2-oxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10-7-12(8-13-10)2-5-15(6-3-12)11(17)9-1-4-14-18-9/h1,4H,2-3,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUYANGJPTFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942073.png)
![8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942080.png)
![8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942085.png)
![8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942088.png)
![8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942094.png)
![8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942102.png)
![8-(4-Methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942109.png)
![8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942121.png)
![8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942126.png)
![8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942129.png)


